molecular formula C16H16ClNO4S2 B2852186 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine CAS No. 1448063-80-6

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine

Cat. No. B2852186
CAS RN: 1448063-80-6
M. Wt: 385.88
InChI Key: LVLFMHUMRFHWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine, also known as CTSB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine involves its interaction with various enzymes and proteins. It has been shown to bind to the active site of cathepsin B and inhibit its enzymatic activity. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine also interacts with other proteins, such as Bcl-2 and Bax, which are involved in the regulation of apoptosis. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been found to induce apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2.
Biochemical and Physiological Effects:
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been found to reduce the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage.

Advantages and Limitations for Lab Experiments

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has also been found to have potent inhibitory effects on several enzymes, making it a useful tool for studying enzyme inhibition. However, the limitations of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine include its low solubility in water, which can make it difficult to use in some experiments. Furthermore, the yield of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine obtained from the synthesis methods varies, which can lead to inconsistency in results.

Future Directions

There are several future directions for the study of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine. One potential application of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is in the treatment of cancer. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Another future direction for the study of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is in the development of more efficient synthesis methods that can increase the yield of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine obtained.
Conclusion:
In conclusion, 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been studied in detail. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been found to have potent inhibitory effects on several enzymes, inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. Furthermore, 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has advantages and limitations for lab experiments, and there are several future directions for the study of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine.

Synthesis Methods

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been carried out using various methods, such as the reaction of 3-azetidinone with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 3-azetidinone with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride in the presence of a catalyst. The yield of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine obtained from these methods varies from 40% to 70%.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent inhibitory effects on several enzymes, including cathepsin B, which is involved in the degradation of extracellular matrix proteins. 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Furthermore, 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S2/c1-12-3-2-4-15(9-12)24(21,22)18-10-16(11-18)23(19,20)14-7-5-13(17)6-8-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFMHUMRFHWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine

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